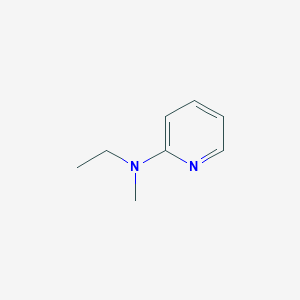

2-(Ethylmethylamino)pyridine

Description

Nomenclature and Structural Context within Pyridine (B92270) Derivatives

2-(Ethylmethylamino)pyridine, as its name systematically suggests, is a derivative of pyridine. Pyridine (C₅H₅N) is a heterocyclic aromatic organic compound, an isostere of benzene (B151609) where a methine group (=CH−) is replaced by a nitrogen atom. nih.gov The nomenclature "this compound" precisely describes its molecular architecture. The "2-" indicates that the substituent is attached to the second carbon atom of the pyridine ring, adjacent to the nitrogen. The substituent itself is an "ethylmethylamino" group, which consists of a nitrogen atom bonded to both an ethyl (-CH₂CH₃) and a methyl (-CH₃) group.

Alternative names for this compound include N-Ethyl-N-methyl-2-pyridinamine and N-Ethyl-N-methylpyridin-2-amine. cymitquimica.comchemicalbook.com Its chemical formula is C₈H₁₂N₂ and it has a molecular weight of 136.19 g/mol . cymitquimica.comchemicalbook.com This structure places it within the broader class of aminopyridines, which are pyridine derivatives where an amino group or a substituted amino group is attached to the pyridine ring. The presence of the tertiary amine at the 2-position influences the electronic properties and steric environment of the pyridine ring, which in turn dictates its reactivity and potential interactions with other molecules.

Academic Significance of Aminopyridine Scaffolds in Modern Chemistry

Aminopyridine scaffolds are of immense importance in modern chemistry, particularly in the realm of medicinal chemistry and materials science. rsc.org They are considered "privileged scaffolds" because of their ability to interact with a wide range of biological targets, leading to a vast array of pharmacological effects. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can be a hydrogen bond donor or acceptor, depending on its substitution. This dual functionality allows aminopyridine derivatives to bind to enzymes and receptors with high affinity and selectivity.

The versatility of the aminopyridine scaffold is further enhanced by the ease with which it can be chemically modified. The pyridine ring and the amino group can be functionalized with various substituents to fine-tune the molecule's steric and electronic properties. This modularity enables chemists to create large libraries of aminopyridine derivatives for high-throughput screening in drug discovery programs. rsc.orgacs.org For instance, aminopyridine N-oxides have been investigated as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. acs.org Furthermore, aminopyridine benzamides have been optimized to identify potent and selective inhibitors of TYK2, a kinase involved in autoimmune diseases. acs.org

Current Research Landscape and Knowledge Gaps for this compound

While the broader class of aminopyridines has been extensively studied, the research landscape specifically for this compound is more limited. Much of the existing literature focuses on related compounds, providing a foundation for understanding its potential properties and reactivity. For example, studies on the reactions of similar compounds like 2-(diethylamino)pyridine and 2-(ethylamino)pyridine (B1365222) with ruthenium complexes offer insights into the potential coordination chemistry of this compound. researchgate.net

A significant knowledge gap exists in the detailed experimental characterization and application-specific research for this compound. While its synthesis is achievable through standard organic chemistry methods, such as the reaction of 2-halopyridines with N-ethylmethylamine, detailed studies on its specific reactivity, spectroscopic properties, and potential biological activity are not widely published. Further research is needed to fully elucidate the unique chemical and physical properties of this compound and to explore its potential in areas such as catalysis, materials science, and as a building block for more complex molecules. The exploration of its coordination chemistry with various metals could also unveil novel catalytic or material properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | cymitquimica.comchemicalbook.com |

| Molecular Weight | 136.19 g/mol | cymitquimica.comchemicalbook.com |

| CAS Number | 77200-12-5 | chemicalbook.com |

Table 2: Related Aminopyridine Compounds and their Research Context

| Compound Name | Research Focus | Reference |

| 2-(Diethylamino)pyridine | Reaction with Ruthenium complexes | researchgate.net |

| 2-(Ethylamino)pyridine | Reaction with Ruthenium complexes | researchgate.net |

| 2-(Dimethylamino)pyridine | Lack of reactivity with specific Ruthenium complexes | researchgate.net |

| 4-Aminopyridine Benzamides | TYK2 Inhibitors | acs.org |

| Aminopyridine N-Oxides | p38 MAP Kinase Inhibitors | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-10(2)8-6-4-5-7-9-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTSSBCZDAXGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479322 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77200-12-5 | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylmethylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Involving 2 Ethylmethylamino Pyridine and Its Analogues

Mechanistic Pathways in Catalytic Applications

2-(Ethylmethylamino)pyridine functions as a versatile catalyst, engaging in multiple mechanistic pathways depending on the nature of the reaction. Its reactivity stems from the availability of lone pair electrons on its two nitrogen atoms, allowing it to act as either a nucleophile or a base.

One of the most significant roles of pyridine-based catalysts is in nucleophilic catalysis, particularly in acylation reactions. The mechanism is best understood by drawing parallels with the extensively studied catalyst, 4-(Dimethylamino)pyridine (DMAP). researchgate.net The consensus mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst's pyridine (B92270) nitrogen with an acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium intermediate. researchgate.netthieme-connect.de This intermediate is significantly more electrophilic than the initial acylating agent, making it susceptible to attack by a nucleophile, like an alcohol. The final step involves the release of the acylated product and the protonated catalyst, which is then deprotonated to regenerate the active catalyst. thieme-connect.de

The stability and reactivity of the N-acylpyridinium intermediate are key to the catalyst's efficiency. In DMAP, the 4-dimethylamino group powerfully stabilizes the positively charged pyridinium (B92312) ring through resonance, delocalizing the charge and enhancing its formation. thieme-connect.demasterorganicchemistry.com

For this compound, the mechanism also proceeds through an N-acylpyridinium intermediate. However, the positioning of the ethylmethylamino group at the 2-position introduces significant steric hindrance. acs.org This steric crowding can force the acyl group to twist out of the plane of the pyridine ring, disrupting the stabilizing resonance interaction. princeton.edu Consequently, the N-acylpyridinium intermediate derived from a 2-substituted pyridine is generally less stable and its formation is less favorable compared to its 4-substituted counterpart, which can lead to lower catalytic activity in some contexts. acs.orgprinceton.edu

Beyond nucleophilic catalysis, this compound also functions as a Lewis base, donating its electron pair to a Lewis acid (an electron pair acceptor). This interaction can activate substrates towards further transformation. princeton.edu The Lewis basicity of this compound is attributed to the lone pairs on both the sp²-hybridized pyridine nitrogen and the sp³-hybridized amino nitrogen.

In its role as a Lewis base, the catalyst can facilitate a variety of reactions. For instance, in the copolymerization of propylene (B89431) oxide and carbon dioxide, DMAP has been shown to act as a Lewis base that coordinates to an aluminum-porphyrin complex. This coordination labilizes the metal-alkoxide bond, promoting both the ring-opening of the epoxide and the insertion of carbon dioxide. Similarly, this compound can act as a Lewis base to activate metal centers or other electrophilic species. Its effectiveness is determined by a combination of its electronic properties (basicity) and steric factors, which influence its ability to approach and bind to the Lewis acid. thieme-connect.com Studies on sterically hindered pyridines have quantified these effects on their Lewis basicity. thieme-connect.com

| Parameter | Pyridine | 4-(Dimethylamino)pyridine (DMAP) | 2-Methylpyridine | 2,6-Lutidine |

| pKa of Conjugate Acid | 5.2 | 9.2 masterorganicchemistry.com | 5.97 princeton.edu | 6.64 |

| Lewis Basicity (LB) | 3.84 | 12.01 | 4.39 | 3.56 |

| Lewis Basicity (LB) values are derived from equilibrium constants of reactions with a reference Lewis acid. Data sourced for illustrative purposes from studies on pyridine basicity. thieme-connect.com |

Amino-pyridine derivatives are highly effective ligands in metal-mediated catalysis, particularly for reactions catalyzed by base metals like iron and copper. nsf.gov A prominent example is Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. acs.orgrsc.org

In ATRP, a transition metal complex reversibly activates a dormant species (typically an alkyl halide) to generate a radical that can then propagate by adding to monomer units. acs.org The ligand bound to the metal center is crucial for tuning the catalyst's redox potential and, consequently, its activity and control over the polymerization. nsf.gov

Research into iron-catalyzed ATRP has utilized amino-pyridine ligands to modulate catalyst performance. In one study, iron(II) complexes bearing different N-alkyl-N-(pyridin-2-ylmethyl)amine ligands were used to catalyze the polymerization of styrene (B11656). nsf.gov The study compared a complex with an ethyl-substituted amino carbon to a more sterically hindered tert-butyl substituted analogue. The results indicated that the electronic and steric properties of the ligand directly impact the polymerization kinetics. The complex with the more sterically hindered t-butyl group showed a higher observed rate constant, suggesting that fine-tuning the ligand structure is key to optimizing catalyst activity. nsf.gov

| Catalyst/Ligand System | Observed Rate Constant (k_obs, h⁻¹) |

| Iron (II) Complex with [2-[(2,6-Me₂-C₆H₃)NHCH(t-butyl)]C₅H₄N] | 0.31 nsf.gov |

| Iron (II) Complex with [2-[(2,6-Me₂-C₆H₃)NHCH(ethyl)]C₅H₄N] | 0.10 nsf.gov |

| *Data from the polymerization of styrene at 120 °C. nsf.gov |

Reaction Kinetics and Stereochemical Considerations

The rates and stereochemical outcomes of reactions catalyzed by this compound are governed by the interplay of electronic and steric effects.

Kinetic studies of acylation reactions catalyzed by various substituted pyridines have revealed that for 2-substituted derivatives, there is often a poor correlation between basicity (pKa) and reaction rate. princeton.edu This contrasts with 3- and 4-substituted pyridines, where such correlations are more predictable. This breakdown highlights the dominant role of steric hindrance at the 2-position, which can impede the approach of reactants and destabilize the necessary transition states, thereby slowing the reaction rate irrespective of the catalyst's inherent basicity. princeton.edu For example, the reaction of various pyridines with dichloromethane (B109758) showed that the rate constants are highly dependent on the pyridine's substitution pattern. researchgate.net

Stereochemistry becomes a critical consideration when chiral molecules are involved, either as substrates, products, or the catalyst itself. While this compound is achiral, its derivatives can be designed as chiral catalysts for asymmetric synthesis. Inspired by chiral DMAP analogues used in dynamic kinetic resolutions, a chiral version of a 2-aminopyridine (B139424) catalyst could selectively catalyze the reaction of one enantiomer of a racemic starting material over the other. acs.orgrsc.org The enantioselectivity of such a process would depend heavily on the three-dimensional structure of the catalyst, where the steric bulk of the substituents around the nitrogen atom creates a chiral pocket that preferentially binds one enantiomer. rsc.org In reactions proceeding via an SN2 mechanism at a chiral center, the backside attack of the nucleophile results in a predictable inversion of stereochemistry. libretexts.orgulethbridge.ca

Proton Transfer Processes and Basicity Effects in Reactivity

Proton transfer is a fundamental step in many reactions catalyzed by this compound, and its efficiency is directly linked to the catalyst's basicity. The basicity of a substituted pyridine is determined by the electron density at the pyridine nitrogen. Electron-donating groups, such as the ethylmethylamino group, increase electron density through inductive and resonance effects, making the nitrogen lone pair more available to accept a proton (Brønsted-Lowry basicity). researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(Ethylmethylamino)pyridine is characterized by a series of absorption bands that correspond to the specific stretching and bending modes of its constituent bonds.

The key functional groups are the pyridine (B92270) ring and the ethylmethylamino substituent. The vibrational modes of the pyridine ring are expected to appear in the fingerprint region of the spectrum. These include C-H aromatic stretching vibrations, typically observed above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which give rise to characteristic bands in the 1600-1400 cm⁻¹ region. By analogy with other pyridine derivatives, these ring-stretching modes are sensitive to the nature of the substituent on the ring. rsc.org

The aliphatic C-H bonds of the ethyl and methyl groups will produce stretching vibrations in the 2975-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine group is expected to appear in the 1250-1020 cm⁻¹ region. The interaction between the lone pair of electrons on the amino nitrogen and the pyridine ring can influence the position and intensity of these bands. In studies of related molecules like 2-aminopyridines, these vibrational frequencies have been successfully analyzed using computational methods like Density Functional Theory (DFT) to complement experimental data. researchgate.net The spectrum can also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state or in concentrated solutions, although strong hydrogen bonds are not expected for this tertiary amine. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Pyridine Ring (Aromatic) | 3100 - 3000 |

| C-H Stretch | Ethyl & Methyl (Aliphatic) | 2975 - 2850 |

| C=C / C=N Stretch | Pyridine Ring | 1600 - 1430 |

| C-H Bend | Ethyl & Methyl | 1470 - 1365 |

| C-N Stretch | Tertiary Amine | 1250 - 1020 |

| C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the ethylmethylamino group. The four aromatic protons on the pyridine ring will appear as complex multiplets in the downfield region (typically δ 6.5-8.5 ppm), with their exact chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the amino substituent. researchgate.net The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methyl group directly attached to the nitrogen will appear as a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the five carbons in the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon atom directly attached to the amino group (C2) will be significantly influenced by the nitrogen's electron-donating character. researchgate.netoregonstate.edu The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (typically δ 10-50 ppm). rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H (aromatic) | 6.5 - 8.5 | m | 4H |

| -N-CH₂-CH₃ (methylene) | 3.2 - 3.7 | q | 2H |

| -N-CH₃ (methyl) | 2.8 - 3.2 | s | 3H |

| -N-CH₂-CH₃ (methyl) | 1.1 - 1.4 | t | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted δ (ppm) |

|---|---|

| Pyridine C2 (C-N) | 155 - 165 |

| Pyridine C4/C6 | 135 - 150 |

| Pyridine C3/C5 | 110 - 125 |

| -N-CH₂-CH₃ (methylene) | 45 - 55 |

| -N-CH₃ (methyl) | 35 - 45 |

| -N-CH₂-CH₃ (methyl) | 10 - 15 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring. The pyridine molecule itself exhibits intense absorption bands around 250-260 nm, which are attributed to π → π* transitions. researchgate.netnist.gov

The presence of the electron-donating ethylmethylamino group (an auxochrome) attached to the pyridine chromophore is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This shift is due to the interaction of the nitrogen lone pair with the π-system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition. A less intense n → π* transition, involving the non-bonding electrons of the ring nitrogen, is also expected at a longer wavelength. The solvent environment can also influence the position of these absorption bands.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Pyridine Ring | ~260 - 280 |

| n → π* | Pyridine Ring | ~280 - 320 |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction analysis of single crystals provides definitive information about the molecular structure and packing arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of related pyridine derivatives allows for a well-founded prediction of its solid-state architecture. nih.gov

Table 5: Potential Crystallographic Parameters and Interactions for this compound (Hypothetical)

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for similar molecules) |

| Space Group | e.g., P2₁/n, P2₁2₁2₁ |

| Intermolecular Forces | Van der Waals interactions, potential C-H···N bonds, π–π stacking |

| Key Dihedral Angle | C(3)-C(2)-N(amino)-C(ethyl) |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₈H₁₂N₂), the molecular weight is 136.2 g/mol . calpaclab.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 136. The fragmentation pattern provides a fingerprint for the molecule's structure. A primary and highly likely fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N-ethyl bond would result in a stable, resonance-delocalized fragment ion at m/z 107. This is often a prominent peak.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would yield a fragment at m/z 121.

Benzylic-type cleavage: Scission of the C-C bond in the ethyl group (beta-cleavage relative to the ring) could lead to the formation of a [M-15]⁺ ion, corresponding to the loss of a methyl group from the ethyl substituent, though this is less favored than alpha-cleavage.

The fragmentation of the pyridine ring itself can also occur, typically involving the loss of HCN (27 Da), leading to further smaller fragments. tandfonline.com The relative abundance of these fragment ions helps to confirm the structure of the original molecule. researchgate.net

Table 6: Predicted Key Mass Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 136 | [M]⁺• | Molecular Ion |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical from the amino group |

| 107 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Computational and Theoretical Investigations of 2 Ethylmethylamino Pyridine

Quantum Chemical Calculations (DFT, TDDFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. cdnsciencepub.combeilstein-journals.org These methods are used to determine a molecule's stable geometric arrangements, the energies and distributions of its frontier molecular orbitals, and how it interacts with other chemical species. core.ac.ukbohrium.com

The first step in a computational investigation is typically to find the most stable three-dimensional structure of the molecule, known as the optimized geometry. researchgate.net For 2-(Ethylmethylamino)pyridine, this involves calculating the total energy for various spatial arrangements of its atoms and identifying the conformation with the minimum energy. mdpi.com The ethyl and methyl groups attached to the amino nitrogen can rotate, leading to different conformers. A conformational analysis would systematically explore the potential energy surface with respect to the rotation around the C-N and N-alkyl bonds to identify the global minimum energy structure and other low-energy conformers. researchgate.net

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed for geometry optimization. core.ac.ukscirp.org The results of such a calculation for this compound would provide detailed information on bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules like 2-amino-4-methylpyridine (B118599) and other substituted pyridines, the geometry of the pyridine (B92270) ring is expected to be largely planar. researchgate.net The exocyclic C-N bond and the arrangement of the ethyl and methyl groups will be influenced by steric and electronic effects.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N(amino) | 1.37 | C2-N1-C6 | 118.5 |

| N(amino)-C(ethyl) | 1.46 | C2-N(amino)-C(ethyl) | 119.5 |

| N(amino)-C(methyl) | 1.45 | C2-N(amino)-C(methyl) | 120.0 |

| N1-C2 | 1.35 | C(ethyl)-N(amino)-C(methyl) | 118.0 |

| C2-C3 | 1.40 | H-C-H (methyl) | 109.5 |

Note: The data in this table is illustrative and based on typical values for N-alkylated 2-aminopyridines from computational studies. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. core.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. tandfonline.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of the ethylmethylamino substituent. beilstein-journals.org The LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms. researchgate.net The energies of these orbitals and the HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and softness, which provide further insights into the molecule's reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative. The exact energies would be determined by specific DFT calculations.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by determining the electrostatic force exerted by the molecule's unperturbed charge distribution on a positive test charge. nsf.gov Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it the most probable site for protonation and electrophilic attack. The amino nitrogen's lone pair is also electron-rich, but its nucleophilicity might be modulated by steric hindrance from the ethyl and methyl groups. The hydrogen atoms of the alkyl groups and the pyridine ring would exhibit positive electrostatic potential.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. researchgate.net This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. mdpi.com

For this compound, computational studies could investigate various reactions, such as electrophilic substitution on the pyridine ring or N-alkylation. For a given reaction, different possible pathways can be modeled. rsc.org For instance, in an electrophilic aromatic substitution, the attack of an electrophile at different positions on the pyridine ring can be simulated to determine the most favorable reaction pathway. DFT calculations are well-suited for locating transition state geometries and calculating their energies. researchgate.net

Solvent Effects on Basicity and Reaction Energetics

The basicity of pyridine and its derivatives is a fundamental property that is significantly influenced by the solvent. cdnsciencepub.comcdnsciencepub.com Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules in the calculation. nih.gov

The gas-phase basicity of this compound can be calculated as the negative of the Gibbs free energy change for its protonation. In solution, the basicity (pKa) is affected by the differential solvation of the neutral molecule and its protonated form (the pyridinium (B92312) ion). cdnsciencepub.com Polar solvents generally stabilize the charged pyridinium ion more than the neutral base, thereby increasing the basicity compared to the gas phase. Computational studies on aminopyridines have shown that their pKa values can be reliably predicted using appropriate solvent models. cdnsciencepub.comacs.org These models can also be used to study how the energetics of various reactions are affected by the solvent environment. mdpi.com

Molecular Dynamics Simulations for Understanding Solution Behavior

While quantum chemical calculations are excellent for studying the properties of individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics and a predefined force field. uctm.edu

For this compound, MD simulations could be employed to study its behavior in different solvents. researchgate.net This could include investigating its solvation structure, diffusion properties, and the potential for self-aggregation in solution. nih.govacs.org By simulating a box containing many molecules of this compound and a solvent, one can observe how the molecules interact with each other and with the solvent molecules over nanoseconds or even microseconds. This provides a dynamic picture of the solution-phase behavior that complements the static information obtained from quantum chemical calculations.

Applications of 2 Ethylmethylamino Pyridine in Contemporary Chemical Synthesis and Catalysis

Organocatalysis with Aminopyridine Motifs

The aminopyridine scaffold is a cornerstone in the design of powerful organocatalysts, particularly superbases and bifunctional catalysts. While 4-(Dimethylamino)pyridine (DMAP) is the most famous example, used extensively as a nucleophilic catalyst for acylation reactions, 2-aminopyridine (B139424) derivatives also exhibit significant catalytic activity. mdpi.comwikipedia.org Their catalytic effect stems from their high nucleophilicity, which allows them to generate highly reactive intermediates. mdpi.com

The 2-aminopyridine motif, as found in 2-(Ethylmethylamino)pyridine, has been incorporated into more complex catalyst structures. For instance, it is a key component in the design of bifunctional catalysts that feature both a hydrogen-bond donating (HBD) group (like urea (B33335) or thiourea) and a hydrogen-bond accepting (HBA) basic site. nih.govacs.org In these systems, the aminopyridine unit acts as the basic HBA site, activating one reactant while the HBD moiety activates the other, often leading to high stereoselectivity in asymmetric transformations. nih.gov Computational studies have explored the efficiency of the 2-aminoDMAP superbase motif in such catalysts, indicating that the strategic placement of these functional groups is crucial for effective catalysis. nih.govacs.org The basicity of the aminopyridine can be fine-tuned by the substituents on the amino nitrogen; the ethyl and methyl groups in this compound contribute to its basic character.

Ligand Design in Coordination Chemistry

The ability of aminopyridine derivatives to act as bidentate or monodentate ligands for transition metals has led to their widespread use in coordination chemistry and catalysis. nsf.govumn.edu They form stable complexes with a variety of metals, and the electronic and steric properties of these complexes can be systematically modified by changing the substituents on the ligand. This tunability is critical for optimizing catalytic performance in various transformations. Pyridine (B92270) derivatives are known to form stable complexes with transition metals, serving as ligands that influence the electronic and structural properties of the resulting coordination compounds. evitachem.comjscimedcentral.comscispace.com

The aminopyridine ligand framework is particularly effective in stabilizing base metal catalysts, with iron(II) complexes receiving significant attention due to iron's low cost and toxicity. nsf.govumn.edu The synthesis of these complexes typically involves the reaction of the aminopyridine ligand with an anhydrous metal salt, such as iron(II) chloride, in an appropriate solvent under an inert atmosphere. nsf.govd-nb.info

For example, research on analogous N-substituted aminopyridine ligands has demonstrated the synthesis of dimeric iron(II) chloride complexes, {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]-C₅H₄N]FeCl₂}₂ (where R = ethyl or t-butyl). nsf.gov These complexes were synthesized by reacting the corresponding aminopyridine ligand with FeCl₂ in toluene (B28343) at elevated temperatures (80-100 °C). nsf.gov

The characterization of such complexes is performed using a suite of analytical techniques:

NMR Spectroscopy: For paramagnetic complexes like high-spin Fe(II), ¹H NMR spectra show broad, paramagnetically shifted resonances. nsf.govd-nb.info

Magnetic Susceptibility Measurements: Techniques like the Evans NMR method are used to determine the magnetic moment of the complex, which confirms the spin state of the metal center (e.g., high-spin Fe(II)). nsf.govumn.edu

Elemental Analysis: Confirms the empirical formula of the synthesized complex. cyberleninka.ru

| Technique | Information Obtained | Example Finding for Aminopyridine-Fe(II) Complexes | Reference |

| Single Crystal X-ray Diffraction | Molecular structure, bond lengths, angles, coordination geometry | Confirmed a dimeric structure for an N-aryl, N-alkyl aminopyridine iron(II) chloride complex. | nsf.gov |

| ¹H NMR Spectroscopy | Structural information, confirmation of paramagnetic nature | Spectra are consistent with paramagnetic, high-spin iron(II) complexes. | nsf.gov |

| Evans NMR Method | Magnetic susceptibility, determination of spin state | Both ethyl and t-butyl substituted complexes were found to favor a high-spin iron(II) state. | nsf.govumn.edu |

| Elemental Analysis | Empirical formula, confirmation of metal-to-ligand ratio | Used to verify the composition of synthesized complexes. | cyberleninka.ru |

The substituents on the aminopyridine ligand have a profound impact on the properties of the metal center and, consequently, its catalytic activity. Steric and electronic effects are the primary drivers of these changes.

Electronic Effects: Electron-donating groups on the ligand, such as the ethyl and methyl groups in this compound, increase the electron density on the metal center. This can enhance the catalytic activity in certain reactions, like ATRP, by shifting the equilibrium towards the active catalyst state. nsf.govumn.edu

Steric Effects: The bulkiness of the substituents around the metal center influences substrate access and can impact the stability and geometry of the complex. While increased steric hindrance can sometimes be detrimental, in other cases it can improve catalyst selectivity or prevent undesirable side reactions like the formation of inactive dimers.

A study directly comparing iron(II) complexes with an ethyl-substituted aminopyridine ligand versus a more sterically hindered tert-butyl-substituted ligand found that the bulkier ligand led to a higher catalytic activity in styrene (B11656) polymerization. nsf.govumn.edu This highlights the importance of ligand optimization for developing more efficient catalysts. nsf.govumn.edu Similarly, the nature of N-alkyl versus N-aryl substituents also modifies the donor interaction of the amino-N atom with the metal center. nsf.gov

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique where base metal catalysts, particularly those of copper and iron, have been instrumental. nsf.govumn.eduacs.org Aminopyridine ligands are highly effective in this context, forming iron complexes that can catalyze the polymerization of various monomers like styrene and methyl methacrylate. nsf.govrsc.org

The general mechanism of ATRP involves the reversible activation of a dormant species (an alkyl halide initiator, R-X) by a lower oxidation state metal complex (e.g., Fe(II)) to generate a radical (R•) and a higher oxidation state metal complex (e.g., Fe(III)-X). acs.orgsigmaaldrich.com The success of the polymerization depends on the equilibrium constant, K_ATRP, which is directly influenced by the ligand.

Aminopyridine iron(II) complexes have been shown to be active ATRP catalysts. nsf.govresearchgate.net For instance, the dimeric complex {[2-[(2,6-Me₂-C₆H₃)NHCH(Et)]-C₅H₄N]FeCl₂}₂ catalyzes the bulk polymerization of styrene at 120 °C. nsf.gov Research indicates that aminopyridine complexes can be more efficient ATRP catalysts for styrene polymerization than their related iminopyridine counterparts. rsc.orgresearchgate.netbris.ac.uk

| Catalyst System | Monomer | Observed Rate Constant (k_obs) | Key Observation | Reference |

| Fe(II) complex with N-aryl, N-ethyl-aminopyridine ligand | Styrene | 0.10 h⁻¹ | Polymerization operates via an ATRP mechanism, with some competing chain transfer. | nsf.govumn.edu |

| Fe(II) complex with N-aryl, N-t-butyl-aminopyridine ligand | Styrene | 0.31 h⁻¹ | The more sterically hindered ligand resulted in a higher catalytic activity. | nsf.govumn.edu |

Role as a Reagent or Auxiliary in Complex Organic Transformations

Beyond catalysis, 2-aminopyridine and its derivatives serve as versatile building blocks and reagents in organic synthesis. Their unique bifunctional nature, possessing two nucleophilic nitrogen atoms, allows them to participate in a wide range of cyclization and substitution reactions. sioc-journal.cn

2-Aminopyridines are key synthons for the construction of fused azaheterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are prevalent scaffolds in medicinal chemistry. sioc-journal.cn These syntheses often involve the reaction of the aminopyridine with compounds like ketones, aldehydes, or esters. sioc-journal.cn Furthermore, N-aminopyridinium salts, which can be derived from aminopyridines, have emerged as valuable bifunctional aminating reagents in metal-catalyzed and photocatalyzed transformations. rsc.org

In a different application, stable N-(1-alkoxyvinyl)-2-halopyridinium salts have been developed as reagents for the synthesis of 2-aminopyridine derivatives through unusually mild S_NAr (nucleophilic aromatic substitution) reactions with amine nucleophiles, avoiding the need for transition-metal catalysts. acs.org This methodology could potentially be adapted using this compound as the nucleophile to access more complex pyridine structures.

Exploration in Materials Chemistry (e.g., dyes, pigments)

The pyridine ring is a common component in functional organic materials due to its electronic properties and ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking. Derivatives of 2-aminopyridine have been explored as precursors for fluorescent materials. bohrium.com For example, compounds synthesized by the nucleophilic substitution of a chlorine atom on a complex pyridine core with various amines have been shown to exhibit solid-state fluorescence and aggregation-induced emission (AIE). bohrium.com The electronic properties of these materials, and thus their color and fluorescence characteristics, can be tuned by the nature of the amine substituent.

Additionally, the strong coordinating ability of pyridine-based ligands is exploited in supramolecular chemistry to construct complex molecular architectures and in the development of functional materials. evitachem.com These ligands can be used to create metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or electronic properties.

Synthesis and Reactivity of 2 Ethylmethylamino Pyridine Derivatives and Analogues

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic structural modifications of the 2-(Ethylmethylamino)pyridine scaffold allow for the fine-tuning of its chemical properties, including basicity, nucleophilicity, and electronic characteristics. These modifications can be broadly categorized into alterations of the pyridine (B92270) ring and variations of the amino substituent.

The introduction of substituents onto the pyridine ring significantly influences the electron density of the heterocycle and, consequently, the reactivity of the entire molecule. Electron-donating groups (EDGs) enhance the electron density on the pyridine ring, increasing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack and reducing the basicity of the nitrogen atoms.

For instance, the position of a methyl group on the pyridine ring of 2-N-phenylamino-nitropyridine isomers has been shown to modulate both the structural architecture and photophysical behavior of these systems. mdpi.com Similarly, the introduction of a nitro group, a strong EWG, drastically alters the electronic properties, as seen in derivatives of 2-N-phenylamino-methyl-nitro-pyridine. mdpi.com The red color characteristic of isomers with a nitro group at the 3-position of the pyridine ring highlights the profound impact of substitution on the molecule's electronic transitions. mdpi.com

Modifications to the ethylmethylamino group also play a crucial role in determining the compound's properties. Altering the alkyl groups can induce steric effects that influence the accessibility of the amino nitrogen's lone pair, thereby affecting its ability to act as a nucleophile or a base. For example, replacing the methyl and ethyl groups with bulkier substituents would likely hinder reactions at the amino nitrogen.

The following table summarizes the expected impact of systematic modifications on the chemical properties of this compound:

| Modification | Position | Effect on Basicity | Effect on Nucleophilicity | Rationale |

| Electron-Donating Group (e.g., -OCH3, -CH3) | Pyridine Ring | Increase | Increase | Increases electron density on the pyridine nitrogen. |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Pyridine Ring | Decrease | Decrease | Decreases electron density on the pyridine nitrogen. |

| Bulky Alkyl Groups | Amino Group | Decrease | Decrease | Steric hindrance around the amino nitrogen. |

Detailed research findings on related compounds, such as the synthesis of pyridine-derived bedaquiline (B32110) analogues, have demonstrated that even subtle changes, like the introduction of additional substituents on the pyridine ring, can serve as a synthetic handle to access a diverse new series of analogues with varied functional groups. acs.org

Comparative Studies of Substituted Aminopyridines (e.g., positional isomers, alkyl group variations)

Comparative studies of substituted aminopyridines, including positional isomers and variations in alkyl groups, provide valuable insights into structure-activity relationships and the nuances of their chemical behavior. The position of the amino group on the pyridine ring is a critical determinant of the compound's properties. The three primary isomers of aminopyridine—2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine—exhibit distinct basicities and reactivities due to the different electronic environments of the amino group relative to the ring nitrogen. mdpi.com

In the case of this compound, the amino group is in close proximity to the ring nitrogen, leading to potential electronic and steric interactions. A comparative analysis with its positional isomers, 3-(Ethylmethylamino)pyridine and 4-(Ethylmethylamino)pyridine, would reveal significant differences. For instance, the basicity of the pyridine nitrogen in the 2-isomer is expected to be influenced by the adjacent amino group through a combination of inductive and resonance effects. In contrast, the 4-isomer would likely exhibit a more pronounced resonance effect, leading to a higher basicity of the ring nitrogen.

Studies on isomeric 2-N-phenylamino-methyl-nitro-pyridines have shown that the position of a methyl group (at the 4- or 6-position) significantly affects the compound's spectroscopic and structural properties. mdpi.com This underscores the sensitivity of the pyridine system to subtle structural changes.

Variations in the alkyl groups on the amino nitrogen also lead to predictable changes in chemical properties. For example, comparing 2-(Dimethylamino)pyridine, this compound, and 2-(Diethylamino)pyridine would likely show a trend in basicity and nucleophilicity influenced by the increasing steric bulk of the alkyl groups. While the inductive effect of the alkyl groups would slightly increase the basicity of the amino nitrogen, the steric hindrance could impede its ability to participate in reactions.

The following table provides a comparative overview of the expected properties of different substituted aminopyridines:

| Compound | Isomeric Position | Expected Basicity (Pyridine N) | Expected Nucleophilicity (Amino N) | Key Influencing Factors |

| This compound | 2 | Moderate | Moderate | Proximity of amino group to ring N, steric hindrance. |

| 3-(Ethylmethylamino)pyridine | 3 | Lower | Higher | Less electronic interaction between the two nitrogen atoms. |

| 4-(Ethylmethylamino)pyridine | 4 | Higher | Lower | Strong resonance effect, delocalization of amino lone pair. |

| 2-(Dimethylamino)pyridine | 2 | Moderate | Higher | Less steric hindrance compared to the ethylmethylamino group. |

| 2-(Diethylamino)pyridine | 2 | Moderate | Lower | More steric hindrance compared to the ethylmethylamino group. |

Research on 2-aminopyridine Schiff base compounds has further highlighted the importance of substituent effects, where interactions with biological targets were found to be highly dependent on the nature and position of substituents on the pyridine ring.

Exploration of Novel Heterocyclic Architectures Incorporating the this compound Moiety

The this compound moiety serves as a valuable synthon for the construction of novel and complex heterocyclic architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable pyridine ring, allows for a variety of synthetic transformations.

One common strategy involves the reaction of the amino group with electrophiles to form new rings. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The reactivity of the pyridine ring can also be exploited. After activation, for instance, through N-oxidation, the ring becomes more susceptible to cycloaddition reactions or rearrangements, providing pathways to diverse heterocyclic scaffolds.

The synthesis of novel pyridine-2,6-bis-heterocycles from a pyridine-2,6-bis[ethyl 2-(N,N-dimethylamino)methylene-3-oxopropanoate] precursor demonstrates the utility of aminopyridine-like structures in building complex molecules. clockss.org In this work, the enaminone functionality, which shares electronic characteristics with the 2-(ethylmethylamino) group, reacts with various binucleophiles to yield pyrazole, isoxazole, and pyrimidine (B1678525) derivatives attached to the pyridine ring. clockss.org

Furthermore, the development of fused tetracyclic quinolines and quinoxalines often utilizes aminopyridine derivatives as starting materials or key intermediates. The amino group can be transformed into a part of a new fused ring system through multi-step synthetic sequences.

The following table outlines potential synthetic routes to novel heterocyclic architectures from this compound:

| Reactant | Reaction Type | Resulting Heterocyclic System |

| α,β-Unsaturated Ketone | Michael Addition/Cyclization | Fused Dihydropyridinone |

| 1,3-Dicarbonyl Compound | Condensation | Fused Pyrimidinone |

| Dihalide | Double Alkylation | Bridged Bicyclic System |

| Oxidizing Agent (e.g., m-CPBA) | N-Oxidation followed by Cycloaddition | Fused Oxadiazole |

The exploration of such novel heterocyclic architectures is a vibrant area of research, with potential applications in drug discovery and materials science. The unique electronic and steric properties of the this compound moiety make it a powerful tool for the design and synthesis of next-generation functional molecules.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 2-aminopyridines often involves methods that are not environmentally friendly, relying on harsh reaction conditions or the use of hazardous reagents. chemistryviews.org Consequently, a significant area of future research will be the development of greener and more sustainable synthetic pathways to 2-(Ethylmethylamino)pyridine.

One promising approach is the adoption of multicomponent reactions (MCRs) . MCRs offer a highly efficient and atom-economical way to construct complex molecules like substituted pyridines in a single step from simple starting materials. researchgate.net Research is ongoing to design MCRs that can directly yield N,N-disubstituted 2-aminopyridines, thereby reducing waste and energy consumption. Another avenue of exploration is the use of microwave-assisted synthesis . This technique has been shown to accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents, contributing to a more sustainable process.

The development of novel catalytic systems is also crucial. For instance, the use of nanocatalysts is gaining traction due to their high surface area and reactivity, which can lead to more efficient and selective transformations under milder conditions. nih.gov Future work will likely focus on designing robust and recyclable nanocatalysts for the synthesis of 2-aminopyridine (B139424) derivatives. Furthermore, exploring biocatalysis , using enzymes to perform specific synthetic steps, represents a frontier in green chemistry that could offer highly selective and environmentally benign routes to this compound.

A comparison of traditional versus emerging sustainable synthetic methods is presented in the table below:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Methodology | Often multi-step, may involve protection/deprotection | One-pot multicomponent reactions, microwave-assisted synthesis |

| Catalysts | Homogeneous catalysts, often requiring harsh conditions | Heterogeneous nanocatalysts, biocatalysts |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Efficiency | Can have lower atom economy and generate more waste | High atom economy, reduced waste generation |

| Reaction Conditions | Often high temperatures and pressures | Milder reaction conditions, reduced energy consumption |

Advancements in Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing processes and developing new applications. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational methods to elucidate these mechanisms at a molecular level.

In-situ spectroscopic techniques , such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be invaluable for monitoring reaction progress and identifying transient intermediates. These techniques can provide crucial data on reaction kinetics and help to validate proposed mechanistic pathways. For example, monitoring the N-alkylation of 2-(methylamino)pyridine (B147262) would allow for the direct observation of the reaction intermediates and byproducts. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction pathways and predicting the stability of intermediates and transition states. These theoretical studies can provide insights that are difficult or impossible to obtain through experimental methods alone. For instance, computational models can be used to understand the regioselectivity of reactions on the pyridine (B92270) ring and to predict the most favorable reaction conditions.

The combination of these advanced techniques will enable a more complete picture of the factors governing the reactivity of this compound, including the role of solvents, catalysts, and substituent effects.

Expansion of Catalytic Applications in Diverse Chemical Reactions

While this compound itself is not a catalyst, its ability to act as a ligand for various metal centers opens up a wide range of potential catalytic applications. The nitrogen atoms in the pyridine ring and the amino group can coordinate with metal ions, forming stable complexes that can catalyze a variety of organic transformations.

Future research will focus on exploring the use of this compound-metal complexes in a broader array of catalytic reactions. One area of significant potential is in cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The electronic and steric properties of the this compound ligand can be fine-tuned to enhance the activity and selectivity of the metal catalyst.

Another promising direction is the application of these complexes in asymmetric catalysis . By introducing chiral elements into the ligand structure or by using chiral metal precursors, it may be possible to develop catalysts for the enantioselective synthesis of valuable chiral molecules. Furthermore, the investigation of these complexes in oxidation and reduction reactions, as well as in polymerization catalysis, could uncover new and valuable catalytic activities.

Design of Next-Generation Ligands for Specialized Metal-Catalyzed Processes

Building upon the foundational structure of this compound, a key area of future research will be the rational design and synthesis of next-generation ligands with tailored properties for specific catalytic applications. By systematically modifying the substituents on the pyridine ring or the amino group, it is possible to fine-tune the electronic and steric environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

For example, the introduction of bulky substituents on the pyridine ring could create a more sterically hindered coordination sphere, which might be beneficial for achieving high selectivity in certain reactions. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, impacting its reactivity.

The development of bidentate and multidentate ligands based on the this compound scaffold is another exciting prospect. These ligands can form more stable complexes with metal ions and can provide greater control over the geometry of the catalytic center. The synthesis of such ligands will involve innovative synthetic strategies to link multiple this compound units or to incorporate other coordinating moieties.

The table below summarizes potential modifications to the this compound structure and their expected impact on catalytic performance:

| Modification | Expected Effect on Ligand Properties | Potential Catalytic Application |

| Introduction of bulky groups on the pyridine ring | Increased steric hindrance | Enhanced selectivity in cross-coupling reactions |

| Incorporation of electron-donating groups | Increased electron density on the metal center | Activation of less reactive substrates |

| Incorporation of electron-withdrawing groups | Decreased electron density on the metal center | Stabilization of high oxidation state intermediates |

| Creation of bidentate or multidentate ligands | Increased complex stability and defined geometry | Asymmetric catalysis, polymerization |

Ultimately, the goal is to develop a library of this compound-based ligands that can be readily accessed and screened for optimal performance in a wide range of metal-catalyzed processes, contributing to the advancement of catalysis and synthetic chemistry.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(Ethylmethylamino)pyridine, and how can impurities be detected?

- Methodological Answer :

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., amine, pyridine ring vibrations). For example, utilized FT-IR to analyze Cu(II)-pyridine complexes, confirming ligand coordination via shifts in pyridine ring modes .

- NMR (1H/13C) : Determine molecular structure and purity. highlights the use of NMR for 2-(2-Aminoethyl)pyridine, where amine protons and pyridine ring protons show distinct splitting patterns .

- X-ray crystallography : Resolve molecular geometry and bonding. employed single-crystal X-ray diffraction to study Cu(II)-pyridine complex structures, a method transferable to this compound derivatives .

- TGA/DSC : Assess thermal stability and decomposition pathways, as demonstrated in for related pyridine-based ligands .

Q. What synthetic strategies are effective for preparing this compound, and what reaction conditions optimize yield?

- Methodological Answer :

- Nucleophilic substitution : React 2-chloropyridine with ethylmethylamine under reflux in anhydrous solvents (e.g., THF or toluene). Catalytic bases (e.g., K2CO3) enhance reactivity.

- Reductive amination : Condense pyridine-2-carbaldehyde with ethylmethylamine, followed by reduction using NaBH4 or H2/Pd-C (similar to methods in for pyrrolidine derivatives) .

- Critical conditions : Moisture-sensitive steps require inert atmospheres (N2/Ar). Monitor reaction progress via TLC or GC-MS.

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what factors dictate its coordination behavior?

- Methodological Answer :

- Coordination modes : The pyridine nitrogen and ethylmethylamine group can act as bidentate ligands. showed that 2-ethylpyridine derivatives form stable Cu(II) complexes via pyridine N and adjacent amine groups .

- Electronic/steric effects : Bulky ethyl/methyl substituents may favor monodentate coordination or steric hindrance, altering metal center reactivity. Solvent polarity (e.g., DMF vs. ethanol) also influences complex stability (see for solvent effects in catalytic cyclization) .

- EPR and magnetic studies : Use techniques from to probe metal-ligand interactions in paramagnetic complexes .

Q. What computational approaches are suitable for modeling the electronic properties of this compound and its metal complexes?

- Methodological Answer :

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA. Compare with experimental UV-Vis data (e.g., ’s use of theoretical computations for heterocyclic compounds) .

- Molecular docking : Predict binding affinity of this compound derivatives with biological targets (e.g., enzymes in ’s antipsychotic studies) .

- Solvent effect modeling : Incorporate implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. How can enantiomeric purity of this compound derivatives be determined, and what chiral resolution techniques apply?

- Methodological Answer :

- HPLC with chiral columns : Use pre-column derivatization (e.g., with Marfey’s reagent) to separate enantiomers, as in ’s HPLC method for pyrrolidine derivatives .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

- Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate enantiopure forms .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-validate techniques : Combine IR, NMR, and X-ray data to resolve ambiguities. For example, notes variability in IR spectra due to solvent effects, necessitating standardized measurement conditions .

- Reference databases : Compare with authenticated spectra in NIST WebBook ( ) or PubChem ( ) .

- Reproducibility : Replicate synthesis and characterization under controlled conditions to identify artifact sources (e.g., moisture in ’s safety protocols) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.